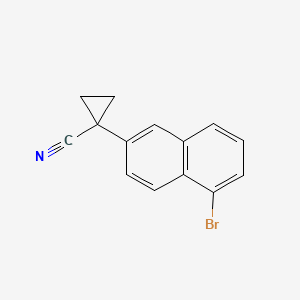
Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- is a modified nucleoside derivative of adenosine. It is characterized by the presence of a methoxy-oxoethyl group at the 2’-O position of the ribose sugar. This modification can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- typically involves the selective protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the methoxy-oxoethyl group at the 2’-O position. This can be achieved through a series of protection, activation, and deprotection steps. Common reagents used in these reactions include protecting groups like silyl ethers and activating agents such as triflates.
Industrial Production Methods
Industrial production of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized adenosine derivatives.
Applications De Recherche Scientifique
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Mécanisme D'action
The mechanism of action of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl modification can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This can result in the modulation of signaling pathways, enzyme inhibition, or activation of specific cellular responses.
Comparaison Avec Des Composés Similaires
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can be compared to other similar compounds, such as:
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine: Another modified nucleoside with similar structural features but different biological activities.
Adenosine phosphate: A phosphorylated derivative of adenosine with distinct biochemical properties.
Acadesine: A nucleoside analog with potential anticancer and cardioprotective effects.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: A chemotherapeutic agent used in the treatment of hematological malignancies.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex infections.
The uniqueness of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- lies in its specific modification, which can confer unique biological and chemical properties not found in other similar compounds .
Propriétés
Numéro CAS |
304442-35-1 |
|---|---|
Formule moléculaire |
C13H17N5O6 |
Poids moléculaire |
339.30 g/mol |
Nom IUPAC |
methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
NAUHCPUQDZKVEI-ZRFIDHNTSA-N |
SMILES isomérique |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canonique |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
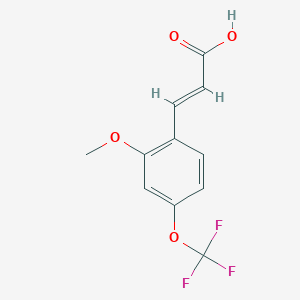
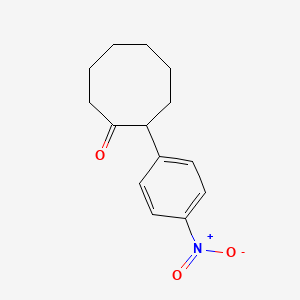
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
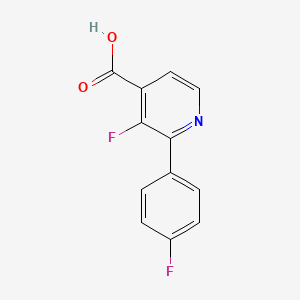
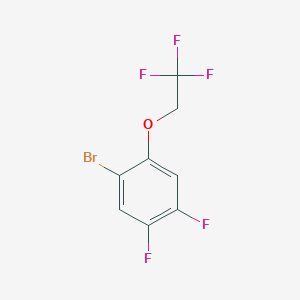
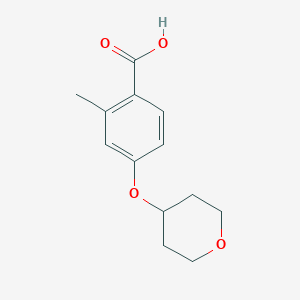
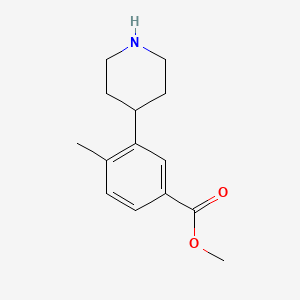
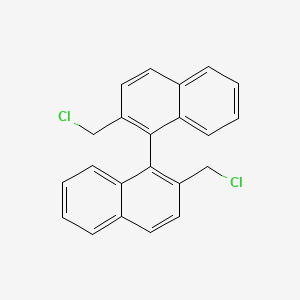
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
